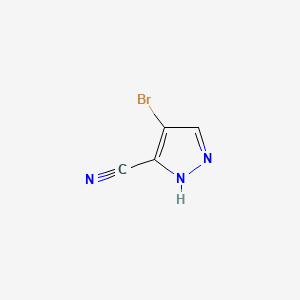

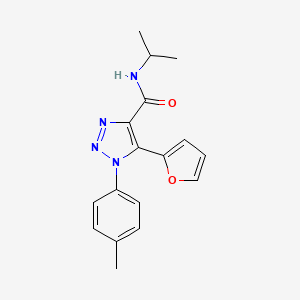

![molecular formula C22H23N5O5S B2497440 ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226430-82-5](/img/structure/B2497440.png)

ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a thiazole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring and a thiazole ring, both of which are five-membered aromatic heterocycles. The pyrazole ring contains two nitrogen atoms, and the thiazole ring contains one nitrogen atom and one sulfur atom .Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound you’ve mentioned, have gained attention for their potential as anticancer agents. Researchers explore their effects on cancer cells, aiming to develop novel therapies. The compound’s unique structure may interact with cellular pathways, inhibit tumor growth, or induce apoptosis (programmed cell death). Further studies are needed to elucidate its specific mechanisms and evaluate its efficacy against different cancer types .

Anti-Inflammatory and Analgesic Activities

Indole derivatives often exhibit anti-inflammatory and analgesic properties. These compounds can modulate immune responses, reduce inflammation, and alleviate pain. Investigating the effects of our compound in animal models or cell cultures could provide valuable insights into its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Applications

Indoles have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes, inhibit enzymes, or interfere with essential processes makes them interesting targets. Researchers could explore the compound’s antibacterial, antifungal, or antiviral effects, potentially leading to new treatments for infectious diseases .

Neuroprotective Effects

Given the compound’s intricate structure, it might interact with neural receptors or pathways. Investigating its neuroprotective properties could reveal its potential in treating neurodegenerative disorders or preventing neuronal damage. Animal studies or in vitro experiments would be valuable in this context .

Herbicidal Activity

Indole derivatives have been investigated as herbicides due to their impact on plant growth and development. Researchers could explore whether our compound affects specific plant species, potentially leading to eco-friendly herbicides or weed control strategies .

Antioxidant Potential

Indoles often possess antioxidant properties, protecting cells from oxidative stress and free radicals. Evaluating the compound’s ability to scavenge reactive oxygen species could contribute to our understanding of its health-related applications .

Future Directions

Pyrazole derivatives have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the study and application of this compound and similar compounds will continue to be an important area of research in the future.

Mechanism of Action

Target of action

The compound contains a pyrazole and a thiazole ring, which are common in many biologically active compounds. These structures often interact with various enzymes and receptors in the body, but without specific studies, it’s hard to determine the exact targets .

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound would affect. It could potentially be involved in a wide range of cellular processes, given the diversity of proteins that interact with pyrazole and thiazole compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, polarity, and stability. This compound, with its multiple ring structures and polar groups, might be expected to have good stability and a reasonable degree of solubility, which could influence its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in enzyme activity and cellular signaling to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s activity might be affected by the local pH in different parts of the body, or by interactions with other molecules in the cellular environment .

properties

IUPAC Name |

ethyl 2-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5S/c1-4-32-21(30)14-9-10-16-17(14)24-22(33-16)25-18(28)12-5-7-13(8-6-12)23-19(29)15-11-27(2)26-20(15)31-3/h5-8,11,14H,4,9-10H2,1-3H3,(H,23,29)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDAUAOYCYWFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

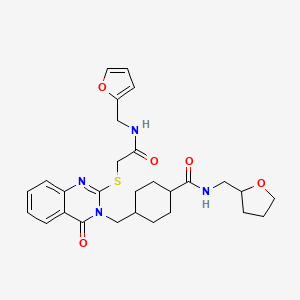

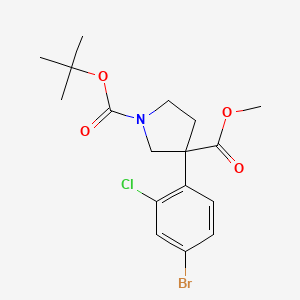

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)

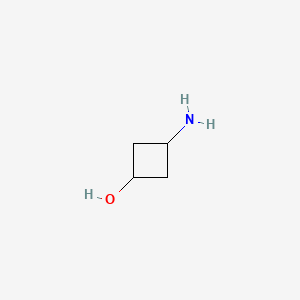

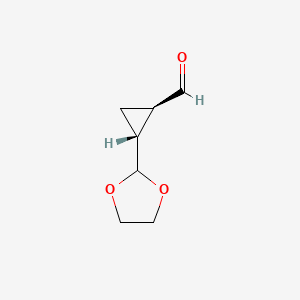

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

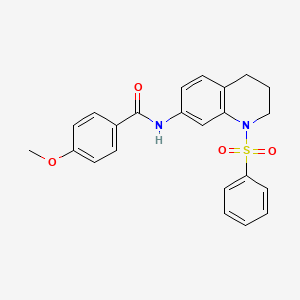

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)